Boc-L-Ser(Fmoc-L-Ser(tBu))-OH
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Overview
Description
Boc-L-Ser(Fmoc-L-Ser(tBu))-OH is a compound used in peptide synthesis. It is a derivative of serine, an amino acid, and is protected by two groups: the tert-butoxycarbonyl (Boc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups are used to prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Ser(Fmoc-L-Ser(tBu))-OH involves several steps. Initially, L-serine is reacted with tert-butyl bromide to form Boc-L-Ser-OtBu. The hydroxyl group of this intermediate is then activated using methanesulfonyl chloride under basic conditions, typically with triethylamine . The activated intermediate is then reacted with Fmoc-L-Ser(tBu)-OH to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Boc-L-Ser(Fmoc-L-Ser(tBu))-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc protecting groups under acidic and basic conditions, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Boc group is removed using trifluoroacetic acid (TFA), while the Fmoc group is removed using piperidine.
Coupling: Common reagents include 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and diisopropylethylamine (DIPEA).
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the other amino acids or peptides involved in the coupling reactions.
Scientific Research Applications
Boc-L-Ser(Fmoc-L-Ser(tBu))-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Utilized in the study of protein structure and function.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for various applications, including diagnostics and research tools.
Mechanism of Action
The mechanism of action of Boc-L-Ser(Fmoc-L-Ser(tBu))-OH involves the selective protection and deprotection of functional groups during peptide synthesis. The Boc and Fmoc groups protect the amino and hydroxyl groups, respectively, preventing unwanted side reactions. This allows for the controlled formation of peptide bonds, leading to the synthesis of specific peptide sequences.
Comparison with Similar Compounds
Similar Compounds
Boc-L-Ser(Bzl)-OH: Another serine derivative with a benzyl protecting group.
Fmoc-L-Ser(tBu)-OH: Similar to Boc-L-Ser(Fmoc-L-Ser(tBu))-OH but lacks the Boc group.
Uniqueness
This compound is unique due to the presence of both Boc and Fmoc protecting groups, allowing for greater control and selectivity in peptide synthesis. This dual protection strategy is particularly useful in the synthesis of complex peptides and proteins, where selective deprotection is crucial.
Biological Activity
Boc-L-Ser(Fmoc-L-Ser(tBu))-OH is a modified amino acid that plays a significant role in peptide synthesis and exhibits various biological activities. This compound is particularly noted for its applications in the development of peptides that can mimic biological functions, making it a valuable tool in pharmaceutical research and development.
Chemical Structure and Properties
This compound, also known as N-(tert-butoxycarbonyl)-L-serine, features two protective groups: the Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). These modifications enhance its stability during synthesis and allow for selective deprotection at specific stages of peptide assembly. The compound's chemical formula is C22H25N2O5, with a molecular weight of approximately 399.44 g/mol.
Biological Applications
The biological activity of this compound can be categorized into several key areas:
1. Peptide Synthesis:
- Solid-Phase Peptide Synthesis (SPPS): This compound is utilized in SPPS, allowing for the efficient assembly of peptides with desired sequences. The Boc and Fmoc groups facilitate the protection of amino groups, enabling stepwise addition of amino acids without unwanted side reactions .
- Cyclic Peptide Formation: Research indicates that this compound can be employed in the synthesis of cyclic peptides, which often exhibit enhanced stability and bioactivity compared to linear counterparts .
2. Antimicrobial Activity:
- Studies have demonstrated that peptides synthesized using this compound exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. For instance, minimum inhibitory concentrations (MICs) were reported in the range of 1–8 µM, indicating potent antibacterial effects .
3. Immunomodulatory Effects:
- There is emerging evidence that peptides derived from this compound may influence immune responses. Neurotrophins, which are implicated in immune regulation, have been shown to interact with serine derivatives, suggesting potential therapeutic applications in immunology .
Research Findings
Several studies have highlighted the versatility and biological significance of this compound:
Case Studies
Case Study 1: Antibacterial Peptides
A series of peptides synthesized using this compound were tested against various bacterial strains. The results indicated that certain sequences exhibited rapid permeabilization effects on bacterial membranes, leading to significant reductions in colony-forming units within minutes. This rapid action underscores the potential for developing new antimicrobial agents based on this compound .
Case Study 2: Immunological Applications
Research focusing on neurotrophin receptors has shown that peptides derived from serine derivatives can modulate immune cell behavior. The interaction between these peptides and immune cells suggests potential applications in vaccine development and immune therapies .
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O9/c1-29(2,3)40-17-24(26(35)38-16-23(25(33)34)31-28(37)41-30(4,5)6)32-27(36)39-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-24H,15-17H2,1-6H3,(H,31,37)(H,32,36)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMUANKHZZCWSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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